2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a methylfuranmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide typically involves multiple steps. The starting materials include 2-chlorophenol, tetrahydrothiophene, and 5-methylfuran. The synthetic route may involve the following steps:
Formation of 2-chlorophenoxy group: Reacting 2-chlorophenol with an appropriate reagent to form the 2-chlorophenoxy group.
Formation of dioxidotetrahydrothiophenyl group: Oxidizing tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Formation of methylfuranmethyl group: Reacting 5-methylfuran with a suitable reagent to form the methylfuranmethyl group.
Coupling reactions: Combining the above intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide: Similar structure but lacks the furan group.
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide: Similar structure with an ethyl group instead of the furan group.
Uniqueness
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is unique due to the presence of the 5-methylfuranmethyl group, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C19H22ClNO5S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
InChI |
InChI=1S/C19H22ClNO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)19(22)14(2)26-18-6-4-3-5-17(18)20/h3-8,14-15H,9-12H2,1-2H3 |
InChI Key |
ZGTCBMQTCZURDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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